Cinnzeylanol
Overview
Description
Synthesis Analysis
The synthesis of Cinnzeylanol involves complex chemical procedures that lead to the formation of its distinct molecular structure. Notably, a unified total synthesis approach has been applied to Cinnzeylanol, showcasing the compound's complex fused ring system and the efficient chemical construction of various biologically important functions. This synthesis process emphasizes the compound's intricate nature and the sophisticated methods required for its production (Koshimizu, Nagatomo, & Inoue, 2016).
Molecular Structure Analysis
The molecular structure of Cinnzeylanol has been elucidated through comprehensive studies, including X-ray analysis and chemical reactions. Its structure is characterized by polyhydroxylated pentacyclic diterpenes, highlighting the complexity and specificity of this molecule. The determination of Cinnzeylanol's structure provides insight into its potential chemical behavior and interactions with biological systems (Isogai, Suzuki, Tamura, & Murakoshi, 1976).
Chemical Reactions and Properties
Cinnzeylanol's chemical properties and reactions have been a focus of study, particularly its role in insecticidal activities. When administered orally, it has shown to be effective against larvae of the silkworm, Bombyx mori L., at specific doses, indicating its potent biological activity. These findings not only highlight Cinnzeylanol's chemical reactivity but also its potential as a bioactive compound (Isogai, Murakoshi, Suzuki, & Tamura, 1977).
Scientific Research Applications
Insecticidal Properties : Cinnzeylanol, along with cinnzeylanine, has demonstrated potent insecticidal properties. When administered orally, these compounds were effective in killing larvae of the silkworm, Bombyx mori, at a dose of 16 ppm and inhibited larval ecdysis at 2-4 ppm (Isogai, Murakoshi, Suzuki, & Tamura, 1977).
Antifeedant Activity : Research has shown that cinnzeylanol and related compounds like ryanodol 14-monoacetate and epi-cinnzeylanol are effective antifeedants against Spodoptera litura. These findings highlight the potential of cinnzeylanol as a natural pest control agent (González-Coloma, Terrero, Perales, Escoubas, & Fraga, 1996).
Structural Analysis : The chemical structure of cinnzeylanol has been determined through X-ray crystal analysis, providing a deeper understanding of its molecular configuration and potential for further synthetic manipulation (Isogai, Suzuki, Tamura, Murakoshi, Ohashi, & Sasada, 1976).
Metabolic Studies : Cinnzeylanol's metabolic stability and pathways have been investigated in human liver microsomes, revealing insights into its pharmacokinetics and potential medicinal applications (Choi, Pham, Lee, & Kim, 2021).
Synthetic Advances : Efforts in synthesizing variations of cinnzeylanol have been successful, opening doors to the development of novel compounds with similar biological activities. These advances in synthetic chemistry could lead to the creation of new drugs or agrochemical products (Koshimizu, Nagatomo, & Inoue, 2016).
Analgesic Effects : Some studies have explored the potential analgesic effects of cinnzeylanol and related compounds, particularly in models of neuropathic pain induced by paclitaxel. This indicates a possible therapeutic application for pain management (Chang, Lee, Lee, Kim, Hong, Kim, Lee, & Jang, 2021).
Future Directions
properties
IUPAC Name |
(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-AEOFTGFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnzeylanol | |
CAS RN |
62394-04-1 | |
Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ryanodol, 3-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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